molecular formula C18H20N2O3 B11194272 1-(4-ethylphenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

1-(4-ethylphenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11194272
M. Wt: 312.4 g/mol
InChI Key: YGXWXNIXGWPINU-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a furan ring, and an ethylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with pyrrolidine-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide
  • 1-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide
  • 1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxamide

Uniqueness

1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H20N2O3/c1-2-13-5-7-15(8-6-13)20-12-14(10-17(20)21)18(22)19-11-16-4-3-9-23-16/h3-9,14H,2,10-12H2,1H3,(H,19,22)

InChI Key

YGXWXNIXGWPINU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CO3

Origin of Product

United States

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